trans-2,3-Dibromo-2-butene-1,4-diol

Description

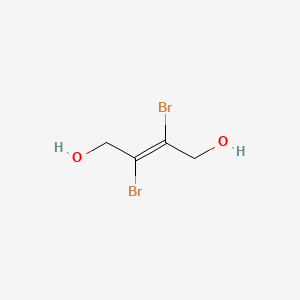

Structure

3D Structure

Properties

IUPAC Name |

(E)-2,3-dibromobut-2-ene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELXIJRBKWTTJH-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(CO)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=C(/CO)\Br)/Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O2 | |

| Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024942 | |

| Record name | (2E)-2,3-Dibromo-2-butene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white powder. (NTP, 1992) | |

| Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992) | |

| Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3234-02-4, 21285-46-1 | |

| Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (2E)-2,3-Dibromo-2-butene-1,4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21285-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromobutenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003234024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromo-2-butene-1,4-diol, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021285461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-diol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butene-1,4-diol, 2,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2,3-Dibromo-2-butene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2,3-dibromo-2-butene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dibromo-2-butene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIBROMO-2-BUTENE-1,4-DIOL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W297831A99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

234 to 237 °F (NTP, 1992) | |

| Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Foreword: The Strategic Importance of a Versatile Intermediate

An In-Depth Technical Guide to the Synthesis of trans-2,3-Dibromo-2-butene-1,4-diol

In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are paramount. The pursuit of novel therapeutics, advanced materials, and specialized agrochemicals often hinges on the availability of versatile chemical building blocks. trans-2,3-Dibromo-2-butene-1,4-diol (CAS No: 3234-02-4) is one such pivotal intermediate.[1] Its unique bifunctional structure, featuring both vicinal dibromide and primary alcohol moieties on a rigid trans-alkene backbone, makes it a highly sought-after precursor in diverse fields.[1][2] This compound serves as a cornerstone in the synthesis of fire-resistant polymers, corrosion inhibitors, and various pharmaceutical ingredients (APIs).[1][3][4]

This guide provides an in-depth examination of the synthesis of trans-2,3-dibromo-2-butene-1,4-diol, grounded in established chemical principles and field-proven methodologies. It is designed for researchers, chemists, and process development professionals who require a robust and reliable protocol. We will not only detail the procedural steps but also delve into the mechanistic rationale, safety engineering, and analytical validation required for a successful and reproducible synthesis.

Mechanistic Underpinnings: The Electrophilic Addition Pathway

The synthesis of trans-2,3-dibromo-2-butene-1,4-diol is fundamentally an electrophilic addition reaction. The starting material, 2-butyne-1,4-diol, possesses a carbon-carbon triple bond, an electron-rich region (a nucleophile) that is susceptible to attack by electrophiles.[5] The electrophile in this reaction is elemental bromine (Br₂).

The reaction proceeds via a stereoselective pathway that dictates the trans configuration of the final product. This stereoselectivity is best explained by the formation of a cyclic bromonium ion intermediate.

The Causality of trans-Addition:

-

Initial Electrophilic Attack: The π-electron cloud of the alkyne attacks one of the bromine atoms in a Br₂ molecule, which is polarized by the approaching nucleophile. This leads to the cleavage of the Br-Br bond.

-

Formation of a Cyclic Bromonium Ion: Instead of forming a linear vinyl carbocation, the bromine atom uses one of its lone pairs to form a three-membered ring with the two alkyne carbons. This cyclic bromonium ion is more stable as it satisfies the octet rule for all atoms.

-

Nucleophilic Backside Attack: The bromide ion (Br⁻) generated in the first step then acts as a nucleophile. It attacks one of the carbons of the cyclic intermediate. Crucially, this attack occurs from the side opposite to the bulky bromonium ion ring (a backside or anti-attack).

-

Ring Opening and Product Formation: This nucleophilic attack opens the three-membered ring, resulting in the two bromine atoms being on opposite sides of the newly formed double bond, leading exclusively to the trans isomer.

The diagram below illustrates this mechanistic sequence.

Caption: Reaction mechanism for the synthesis of trans-2,3-dibromo-2-butene-1,4-diol.

Synthetic Methodology: Direct Bromination in an Aqueous Medium

The most direct and widely adopted method for synthesizing trans-2,3-dibromo-2-butene-1,4-diol is the reaction of 2-butyne-1,4-diol with elemental bromine in an aqueous medium.[4][6] This approach is advantageous due to its high yield, straightforward execution, and the convenient precipitation of the product from the reaction mixture, which simplifies isolation.[4]

Key Experimental Parameters and Their Rationale:

-

Solvent: Water is the preferred solvent. It is inexpensive, non-flammable, and the product has limited solubility in it at lower temperatures, facilitating recovery by filtration.[2][7]

-

Temperature Control: The reaction is exothermic. Maintaining a low temperature (typically 5–15°C) is critical.[8] This control prevents potential side reactions, such as the formation of tetrabromo adducts or other byproducts, and minimizes the volatilization of hazardous bromine vapor.[9]

-

Stoichiometry: An approximately equimolar ratio of bromine to 2-butyne-1,4-diol is used.[4] A slight excess of the alkyne can be used to ensure all the toxic bromine is consumed.

-

Rate of Addition: Slow, controlled addition of bromine to the aqueous solution of the diol is essential.[4] This maintains the low temperature and prevents a localized buildup of bromine concentration, ensuring high selectivity for the desired dibromo product.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with checkpoints and expected observations to ensure procedural integrity.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier Example |

| 2-Butyne-1,4-diol | C₄H₆O₂ | 86.09 | 86.1 g (1.0 mol) | ≥98% | Sigma-Aldrich |

| Bromine | Br₂ | 159.81 | 159.8 g (1.0 mol) | ≥99.5% | Sigma-Aldrich |

| Deionized Water | H₂O | 18.02 | 400 mL | - | - |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ~50 g | Technical | - |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | As needed | 95% | - |

Equipment

-

1000 mL three-neck round-bottom flask

-

Mechanical stirrer

-

Dropping funnel (250 mL)

-

Thermometer (-20 to 100°C)

-

Ice-water bath

-

Buchner funnel and filtration flask

-

Vacuum source

-

Standard laboratory glassware

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of the target compound.

Step-by-Step Procedure

-

Reactor Setup: Assemble the three-neck flask in a fume hood. Equip it with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the entire setup in a large ice-water bath.

-

Preparation of Diol Solution: Charge the flask with 86.1 g (1.0 mol) of 2-butyne-1,4-diol and 400 mL of deionized water. Begin stirring to dissolve the solid. Cool the solution to 10°C using the ice bath.

-

Bromine Addition: Carefully measure 159.8 g (51.2 mL, 1.0 mol) of liquid bromine and transfer it to the dropping funnel. CAUTION: Perform this step in a certified fume hood while wearing appropriate PPE. Begin adding the bromine dropwise to the stirred diol solution. The rate of addition must be controlled to maintain the reaction temperature between 10°C and 15°C.[8] The addition should take approximately 1.5 to 2 hours.

-

Self-Validation Check: As bromine is added, a pale yellow solid should begin to precipitate. The color of the solution should not become dark red, which would indicate an accumulation of unreacted bromine.

-

-

Reaction Completion: After the bromine addition is complete, continue to stir the mixture at 10-15°C for an additional 30 minutes to ensure the reaction goes to completion. The reddish color of bromine should fade, leaving a yellowish slurry.

-

Product Isolation: Cool the reaction mixture down to 5°C in the ice bath for 30 minutes to maximize the precipitation of the product. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with two portions of cold (≈5°C) deionized water (50 mL each) to remove any residual acid (HBr) and unreacted starting material.

-

Purification (Recrystallization): Transfer the crude, damp solid to a beaker. Add a minimal amount of hot 95% ethanol and heat gently with stirring until all the solid dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified white crystals by vacuum filtration.

-

Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight. The expected yield is typically in the range of 80-90%.

Safety Engineering and Hazard Management

The primary hazard in this synthesis is the handling of elemental bromine. Bromine is extremely corrosive, toxic upon inhalation, and can cause severe chemical burns upon skin contact.[10][11][12][13][14]

-

Personal Protective Equipment (PPE): Mandatory PPE includes a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene).[11][13][14]

-

Engineering Controls: All operations involving liquid bromine must be conducted within a certified chemical fume hood to prevent inhalation of toxic vapors.[11]

-

Spill Management: An emergency spill kit must be readily available. A 1 M solution of sodium thiosulfate should be on hand to neutralize any bromine spills.[11] In case of a spill, the area should be evacuated, and appropriate personnel notified. The spill should be covered with an absorbent material and then treated with the sodium thiosulfate solution until the red-brown color disappears.

-

First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[12][13] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[12][13] If inhaled, move the individual to fresh air and seek medical attention.[12][14]

Analytical Characterization and Quality Control

To confirm the identity and purity of the synthesized trans-2,3-dibromo-2-butene-1,4-diol, the following analytical data should be acquired.

| Analysis Technique | Expected Result | Reference |

| Appearance | White to light yellow crystalline solid | [1][15][16] |

| Melting Point | 112-116°C | [1][] |

| ¹H NMR (DMSO-d₆) | δ ≈ 4.2-4.4 ppm (s, 4H, -CH₂), δ ≈ 5.5-5.8 ppm (t, 2H, -OH) | [7][18] |

| ¹³C NMR (DMSO-d₆) | δ ≈ 65 ppm (-CH₂OH), δ ≈ 125 ppm (C=C) | [18] |

| IR Spectroscopy (KBr) | ν ≈ 3300-3400 cm⁻¹ (O-H stretch, broad), ≈ 1650 cm⁻¹ (C=C stretch) | [16] |

The absence of signals corresponding to the starting alkyne in the NMR and IR spectra, combined with a sharp melting point within the specified range, provides strong evidence of a pure final product.

Conclusion

The synthesis of trans-2,3-dibromo-2-butene-1,4-diol via the direct bromination of 2-butyne-1,4-diol is a robust and high-yielding process. The key to a successful synthesis lies in meticulous control over reaction parameters, particularly temperature and the rate of bromine addition, to ensure high stereoselectivity for the desired trans isomer. Adherence to stringent safety protocols is non-negotiable due to the hazardous nature of bromine. The detailed protocol and mechanistic insights provided in this guide equip researchers and development professionals with the necessary knowledge to confidently and safely produce this valuable chemical intermediate for its wide-ranging applications.

References

- Bromine handling and safety. (n.d.). Slideshare.

- 2,3-Dibromo-2-Butyne-1,4-Diol. (n.d.). Avenex Chemical Technologies LLP.

- Handling liquid bromine and preparing bromine water | Demonstration. (n.d.). RSC Education.

- Bromine | Chemical Emergencies. (2024, September 6). CDC.

- Safety Data Sheet: Bromine. (n.d.). Carl ROTH.

- SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021, June 21). [Source not specified].

- Wynn, R. W., & Chiddix, M. E. (1972). U.S. Patent No. 3,671,594. Washington, DC: U.S. Patent and Trademark Office.

- A kind of preparation method of (E)-2,3-dibromo-2-butene-1,4-diol. (n.d.). Google Patents.

- trans-2,3-Dibromo-2-butene-1,4-diol 97%. (n.d.). Sigma-Aldrich.

- Method for preparing 2,3-dibromo-2-butene-1,4-glycol. (n.d.). Google Patents.

- The Versatile Intermediate: Exploring Trans-2,3-Dibromo-2-butene-1,4-diol. (n.d.). [Source not specified].

- TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL(21285-46-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- trans-2,3-Dibromo-2-butene-1,4-diol 3234-02-4 wiki. (n.d.). Guidechem.

- Brominating butyne-(2)-diol-(1,4). (n.d.). Google Patents.

- trans-2,3-Dibromo-2-butene-1,4-diol | 3234-02-4. (n.d.). ChemicalBook.

- 2,3-Dibromo-2-butene-1,4-diol, (E)-. (n.d.). PubChem.

- CAS 3234-02-4 trans-2,3-Dibromo-2-butene-1,4-diol. (n.d.). BOC Sciences.

- trans-2,3-Dibromo-2-butene-1,4-diol | 3234-02-4. (n.d.). Benchchem.

- Preparation of 2,3-dibromo-2-butene-1,4-diol - Patent US-3671594-A. (n.d.). PubChem.

- 1,4-Butynediol. (n.d.). Wikipedia.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2,3-Dibromo-2-Butyne-1,4-Diol – Avenex Chemical Technologies LLP [avenex.in]

- 4. US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol - Google Patents [patents.google.com]

- 5. 1,4-Butynediol - Wikipedia [en.wikipedia.org]

- 6. Preparation of 2,3-dibromo-2-butene-1,4-diol - Patent US-3671594-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. CN1303047C - Method for preparing 2,3-dibromo-2-butene-1,4-glycol - Google Patents [patents.google.com]

- 9. US3746726A - Brominating butyne-(2)-diol-(1,4) - Google Patents [patents.google.com]

- 10. Bromine handling and safety | DOCX [slideshare.net]

- 11. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 12. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 13. carlroth.com [carlroth.com]

- 14. tatachemicals.com [tatachemicals.com]

- 15. trans-2,3-Dibromo-2-butene-1,4-diol | 3234-02-4 [chemicalbook.com]

- 16. 2,3-Dibromo-2-butene-1,4-diol, (E)- | C4H6Br2O2 | CID 641240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL(21285-46-1) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to trans-2,3-Dibromo-2-butene-1,4-diol: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

In the landscape of synthetic organic chemistry, certain building blocks distinguish themselves through their versatility and strategic importance. trans-2,3-Dibromo-2-butene-1,4-diol is one such molecule.[1][2] Its unique bifunctional nature, possessing both vicinal dibromoalkene and primary alcohol functionalities, renders it a highly valuable intermediate for the synthesis of a diverse array of complex molecules, particularly heterocyclic compounds.[2] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of trans-2,3-dibromo-2-butene-1,4-diol, with a particular focus on its applications for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

trans-2,3-Dibromo-2-butene-1,4-diol is a white to off-white crystalline solid at room temperature.[2][3] It is soluble in polar organic solvents like ethanol and dimethyl sulfoxide, and sparingly soluble in water.[2]

| Property | Value | Source |

| CAS Number | 3234-02-4 | |

| Molecular Formula | C₄H₆Br₂O₂ | |

| Molecular Weight | 245.90 g/mol | |

| Melting Point | 112-114 °C | [4] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Solubility | Soluble in polar organic solvents, sparingly soluble in water | [2] |

Spectroscopic Data

The structural elucidation of trans-2,3-dibromo-2-butene-1,4-diol and its reaction products relies heavily on spectroscopic techniques.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is characterized by two key signals. The methylene protons (-CH₂OH) adjacent to the double bond typically appear as a singlet or a narrowly coupled multiplet, while the hydroxyl protons (-OH) present as a broad singlet, the chemical shift of which can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the methylene groups.

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key absorption bands include a broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol groups, and a peak around 1640-1680 cm⁻¹ for the C=C stretching of the alkene. The C-Br stretching vibrations are typically observed in the fingerprint region.[5]

1.1.3. Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

Synthesis of trans-2,3-Dibromo-2-butene-1,4-diol

The most common and industrially relevant synthesis of trans-2,3-dibromo-2-butene-1,4-diol involves the electrophilic addition of bromine to 2-butyne-1,4-diol.[6] The trans isomer is the thermodynamically favored product.[2]

Caption: Synthesis of trans-2,3-Dibromo-2-butene-1,4-diol.

Detailed Laboratory Protocol for Synthesis

This protocol is adapted from established patent literature.[6]

Materials:

-

2-Butyne-1,4-diol

-

Bromine

-

Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-butyne-1,4-diol in water.

-

Cool the flask in an ice bath to maintain a low temperature.

-

Slowly add bromine to the stirred solution via a dropping funnel. The addition should be controlled to prevent a rapid increase in temperature.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period to ensure complete reaction.

-

The product will precipitate out of the solution as a white solid.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Reactivity and Synthetic Applications

The synthetic utility of trans-2,3-dibromo-2-butene-1,4-diol stems from the reactivity of its functional groups. The bromine atoms are good leaving groups in nucleophilic substitution reactions, while the hydroxyl groups can undergo various transformations.

Synthesis of Heterocyclic Compounds

A primary application of this diol is in the synthesis of five-membered heterocyclic rings, such as furans and pyrroles, through variations of the Paal-Knorr synthesis.[7][8]

3.1.1. Furan Synthesis

In the presence of an acid catalyst, the diol can undergo an intramolecular cyclization to form 2,5-bis(hydroxymethyl)furan. The proposed mechanism involves the tautomerization of the diol to a 1,4-dicarbonyl compound, which then cyclizes.

Caption: Paal-Knorr type furan synthesis.

3.1.2. Pyrrole Synthesis

Similarly, reaction with a primary amine in the presence of a suitable catalyst can lead to the formation of N-substituted 2,5-bis(hydroxymethyl)pyrroles.

Caption: Paal-Knorr type pyrrole synthesis.

Role in Drug Development

While specific examples of blockbuster drugs synthesized directly from trans-2,3-dibromo-2-butene-1,4-diol are not prominently featured in publicly available literature, its utility as a versatile building block for creating libraries of heterocyclic compounds is of significant interest to medicinal chemists. The furan and pyrrole cores are prevalent in many biologically active molecules, including antiviral and anticancer agents. The diol provides a convenient entry point to these scaffolds, allowing for the systematic variation of substituents to explore structure-activity relationships.

Safety and Handling

trans-2,3-Dibromo-2-butene-1,4-diol is classified as a skin sensitizer and can cause eye, skin, and respiratory tract irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated fume hood.[9]

Toxicological Data

Conclusion

trans-2,3-Dibromo-2-butene-1,4-diol is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the dual reactivity of its functional groups make it an attractive starting material for the construction of complex molecular architectures, particularly five-membered heterocycles. For researchers and professionals in drug discovery and development, this compound offers a reliable platform for the synthesis of novel chemical entities with potential therapeutic applications. As with all chemical reagents, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in the laboratory.

References

- Google Patents.

-

Chemical Effects in Biological Systems. 2,3-Dibromo-2-butene-1,4-diol (3234-02-4). [Link]

- Google Patents. A kind of preparation method of (E)-2,3-dibromo-2-butene-1,4-diol.

-

Chemos GmbH&Co.KG. Safety Data Sheet: trans-2-Butene-2,3-dibromo-1,4-diol. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

The Versatile Intermediate: Exploring Trans-2,3-Dibromo-2-butene-1,4-diol. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Trans-2,3-Dibromo-2-Butene-1,4-Diol, 97%. [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

ChemBK. trans-2,3-Dibromo-2-butene-1,4-diol. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. trans-2,3-Dibromo-2-butene-1,4-diol | 3234-02-4 [chemicalbook.com]

- 5. TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL(21285-46-1) IR Spectrum [chemicalbook.com]

- 6. CN109020783B - A kind of preparation method of (E)-2,3-dibromo-2-butene-1,4-diol - Google Patents [patents.google.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Navigating Chemical Identity: A Spectroscopic Guide to CAS 3234-02-4 and a Case of Mistaken Identity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the precise world of chemical research, the Chemical Abstracts Service (CAS) number is an unambiguous identifier for a specific substance. This guide was initiated to provide in-depth spectroscopic data for CAS number 3234-02-4. Initial database inquiries often erroneously associate this CAS number with 4-Methoxy-2-nitroaniline. However, authoritative sources confirm that CAS 3234-02-4 is unequivocally assigned to trans-2,3-Dibromo-2-butene-1,4-diol [1][2][].

This guide will first present the available spectroscopic data for the correct compound, trans-2,3-Dibromo-2-butene-1,4-diol. Recognizing that the user's query may stem from a common database error, the second part of this guide will provide a comprehensive spectroscopic analysis of 4-Methoxy-2-nitroaniline (CAS 96-96-8), the compound often mistaken for CAS 3234-02-4. This dual approach ensures both accuracy and fulfillment of the likely intent behind the original query.

Part 1: The True Identity of CAS 3234-02-4: trans-2,3-Dibromo-2-butene-1,4-diol

trans-2,3-Dibromo-2-butene-1,4-diol is a halogenated alkene and alcohol[2]. Its structure presents unique features for spectroscopic analysis.

Molecular Structure

Caption: Molecular structure of 4-Methoxy-2-nitroaniline.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of aromatic compounds. The aromatic protons of 4-Methoxy-2-nitroaniline are deshielded and appear in the 6.5-8.0 ppm range.[4][5][6] The electron-donating methoxy and amino groups and the electron-withdrawing nitro group influence the chemical shifts of the aromatic protons and carbons. Aromatic carbons typically absorb in the 110-150 ppm range in the ¹³C NMR spectrum.[4][5]

Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~7.5 | d |

| H-5 | ~6.5 | dd |

| H-6 | ~6.8 | d |

| -OCH₃ | ~3.8 | s |

| -NH₂ | ~5.0-6.0 (broad) | s |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (-NH₂) | ~140-150 |

| C-2 (-NO₂) | ~135-145 |

| C-3 | ~120-130 |

| C-4 (-OCH₃) | ~150-160 |

| C-5 | ~100-110 |

| C-6 | ~110-120 |

| -OCH₃ | ~55-60 |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 4-Methoxy-2-nitroaniline shows characteristic absorption bands for its functional groups.[7] The primary amine (-NH₂) group exhibits two N-H stretching bands, while the nitro (-NO₂) group shows strong asymmetric and symmetric stretching vibrations.[8][9]

FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3483 | Asymmetric N-H stretching | -NH₂ |

| 3360 | Symmetric N-H stretching | -NH₂ |

| 1620 | N-H bending | -NH₂ |

| 1580 | Asymmetric NO₂ stretching | -NO₂ |

| 1340 | Symmetric NO₂ stretching | -NO₂ |

| 1240 | C-O-C stretching | Aryl ether |

| 1281 | C-N stretching | Aromatic amine [8] |

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of 4-Methoxy-2-nitroaniline results in a molecular ion peak at m/z 168, corresponding to its molecular weight.[7] The fragmentation pattern provides further structural information.

Prominent Mass Spectral Peaks

| m/z | Proposed Fragment | Relative Intensity (%) |

| 168 | [M]⁺ | 100 |

| 153 | [M - CH₃]⁺ | High |

| 122 | [M - NO₂]⁺ | Moderate |

| 108 | [M - NO₂ - CH₂]⁺ | Moderate |

| 94 | [M - NO₂ - CO]⁺ | Moderate |

UV-Vis Spectroscopy

The UV-Vis spectrum of aromatic compounds is characterized by absorptions arising from π→π* electronic transitions.[10][11][12] The presence of electron-donating (-NH₂, -OCH₃) and electron-withdrawing (-NO₂) groups on the benzene ring in 4-Methoxy-2-nitroaniline causes a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted benzene.[11][13] A UV-Vis absorption spectrum for 4-methoxy-2-nitroaniline has been reported.[14]

Predicted UV-Vis Absorption Maxima

| Solvent | λmax (nm) |

| Ethanol | ~230, ~260, ~410 |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Process the spectrum to identify the characteristic absorption peaks.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a standard electron ionization energy of 70 eV.

-

Data Acquisition: Acquire the mass spectrum, scanning a suitable m/z range.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and the fragmentation pattern.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol) in a quartz cuvette.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

This guide has clarified the identity of CAS number 3234-02-4 as trans-2,3-Dibromo-2-butene-1,4-diol and provided its available spectroscopic data. Furthermore, it has offered a comprehensive spectroscopic profile of 4-Methoxy-2-nitroaniline (CAS 96-96-8), the compound commonly mistaken for CAS 3234-02-4. By addressing this common point of confusion, this document serves as a reliable resource for researchers, ensuring accurate compound identification and facilitating further scientific investigation.

References

-

JoVE. (2025). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

International Journal of Engineering Research & Modern Technology. (n.d.). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Ando, R. A., do Nascimento, G. M., Landers, R., & Santos, P. S. (2008). Spectroscopic investigation of conjugated polymers derived from nitroanilines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 319–326. [Link]

- Hogness, T. R., & Lunn, E. G. (1925). The Ultraviolet Absorption Spectra of Seven Substituted Benzenes. Journal of the American Chemical Society, 47(4), 1047-1053.

-

ResearchGate. (n.d.). a UV–Vis-NIR spectrum of the 4-methoxy-2-nitroaniline single crystal. Retrieved from [Link]

-

YouTube. (2025, July 17). UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds. Retrieved from [Link]

-

University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-2-nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–vis absorption of 4-methyl-2-nitroaniline (a) and 4-methoxy-2-nitroaniline (b). Retrieved from [Link]

-

Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 4-Methoxy-2-nitroaniline. Retrieved from [Link]

- Al-gamal, A. A., & El-Said, W. A. (2016). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Arabian Journal of Chemistry, 9, S149-S154.

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

Docsity. (2022, September 26). Interpretation of IR Spectra: Identifying Functional Groups in Organic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 4-nitroaniline. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 4-methoxy-2-nitro-. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Chegg. (2018, April 23). I need to analyze the mass spec. For p-nitroaniline. All major fragments lost. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

- Guo, J., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

- 1. 反-2,3-二溴-2-丁烯-1,4-二醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3234-02-4 | CAS DataBase [m.chemicalbook.com]

- 4. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. ijermt.org [ijermt.org]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

molecular structure of trans-2,3-Dibromo-2-butene-1,4-diol

An In-Depth Technical Guide to the Molecular Structure of trans-2,3-Dibromo-2-butene-1,4-diol

Abstract

Compound Identity and Significance

trans-2,3-Dibromo-2-butene-1,4-diol is a halogenated diol that presents as a white crystalline solid.[1][3] Its structure is characterized by a central carbon-carbon double bond with bromine atoms in a trans configuration, flanked by two hydroxymethyl groups. This unique arrangement of reactive functional groups—a vicinal dibromide on an alkene and two primary alcohols—makes it a valuable precursor for synthesizing complex cyclic and heterocyclic scaffolds.[1]

| Identifier | Value | Source |

| IUPAC Name | (E)-2,3-dibromobut-2-ene-1,4-diol | PubChem[4] |

| CAS Number | 3234-02-4 | Sigma-Aldrich |

| Molecular Formula | C₄H₆Br₂O₂ | PubChem[4] |

| Molecular Weight | 245.90 g/mol | Sigma-Aldrich |

| Melting Point | 112-114 °C | Sigma-Aldrich |

| Appearance | White crystalline powder | ChemicalBook[3] |

| Solubility | Water soluble, soluble in polar organic solvents | Guidechem[1] |

Stereoselective Synthesis

The synthesis of trans-2,3-Dibromo-2-butene-1,4-diol is most commonly achieved via the electrophilic addition of molecular bromine (Br₂) to 2-butene-1,4-diol.

Causality of Stereoselectivity: The reaction proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion (Br⁻) occurs from the side opposite the bulky bromonium ring. This anti-addition mechanism across the double bond is sterically favored and results in the formation of the thermodynamically more stable trans (E) isomer as the major product.[1]

Caption: Orthogonal workflow for structural elucidation.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Expertise & Rationale: Mass spectrometry is the first critical step. It provides the molecular weight of the compound, offering immediate validation of the chemical formula. For halogenated compounds, its power is magnified. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. A molecule containing two bromine atoms will therefore exhibit a characteristic isotopic cluster of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive signature for the presence of two bromine atoms.

Experimental Protocol (Electrospray Ionization - ESI-MS):

-

Sample Preparation: Dissolve 1-2 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive or negative ion detection mode. ESI is chosen for its soft ionization, which minimizes fragmentation and preserves the molecular ion.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range that includes the expected molecular weight (e.g., m/z 100-400).

-

Analysis: Identify the molecular ion peak cluster and verify that the m/z values and the 1:2:1 intensity ratio correspond to [C₄H₆Br₂O₂ + H]⁺ or a similar adduct.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By passing infrared radiation through the sample, we can detect the vibrational frequencies of specific bonds, which correspond to characteristic absorption bands. For trans-2,3-Dibromo-2-butene-1,4-diol, we expect to confirm the presence of hydroxyl (-OH) and alkene (C=C) groups.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Rationale |

| Alcohol O-H | Strong, Broad Stretch | 3200 - 3600 | Confirms the presence of hydroxyl groups. The broadness is due to hydrogen bonding. |

| Alkane C-H | Medium Stretch | 2850 - 3000 | Corresponds to the sp³ hybridized C-H bonds in the -CH₂- groups. |

| Alkene C=C | Weak to Medium Stretch | 1640 - 1680 | Confirms the carbon-carbon double bond. This peak may be weak or absent due to the molecule's symmetry. |

| Alcohol C-O | Strong Stretch | 1000 - 1260 | Confirms the presence of primary alcohol C-O bonds. |

| Alkyl Halide C-Br | Medium to Strong Stretch | 500 - 600 | Confirms the presence of carbon-bromine bonds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

Expertise & Rationale: NMR is the most powerful technique for determining the precise connectivity and stereochemistry of an organic molecule in solution. By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, we can construct a detailed molecular map. The high degree of symmetry in the trans isomer is a key feature that simplifies the spectra and provides a clear diagnostic fingerprint.

¹H NMR Analysis: Due to the C₂ rotational symmetry axis passing through the center of the C=C double bond, the molecule is highly symmetrical.

-

Hydroxymethyl Protons (-CH₂OH): The two -CH₂- groups are chemically and magnetically equivalent. They will appear as a single signal (a singlet). Expected chemical shift: ~4.3 ppm.

-

Hydroxyl Protons (-OH): The two -OH protons are also equivalent and will appear as a single signal, typically a broad singlet that can exchange with D₂O. Expected chemical shift: variable, ~2-5 ppm.

¹³C NMR Analysis: The same molecular symmetry simplifies the ¹³C spectrum.

-

Hydroxymethyl Carbons (-CH₂OH): The two equivalent -CH₂OH carbons will produce a single signal. Expected chemical shift: ~60-65 ppm.

-

Alkene Carbons (>C-Br): The two equivalent bromine-bearing alkene carbons will produce a second, distinct signal. Expected chemical shift: ~125-130 ppm.

The observation of only two signals in the ¹³C NMR spectrum and two signals in the ¹H NMR spectrum is powerful evidence for the symmetrical trans structure.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for diols as it allows for clear observation of the -OH proton signals.

-

Instrument Tuning: Place the sample in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Ensure the spectral width covers the expected range (0-12 ppm) and set an appropriate relaxation delay.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Fourier transform the acquired data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard. Integrate the ¹H signals.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Expertise & Rationale: While spectroscopic methods provide compelling evidence, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure. This technique determines the precise spatial arrangement of every atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. It is the gold standard for confirming stereochemistry, allowing direct visualization of the trans orientation of the bromine atoms relative to the carbon-carbon double bond.

Experimental Protocol Workflow:

-

Crystal Growth (Self-Validating Step): The ability to grow a high-quality single crystal is itself an indicator of high sample purity. Slow evaporation of a saturated solution is a common and effective method.

-

a. Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture).

-

b. Loosely cover the container to allow the solvent to evaporate slowly over several days at a constant temperature.

-

c. Harvest a well-formed, defect-free single crystal.

-

-

Data Collection: Mount the crystal on a goniometer head of a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the diffraction patterns are recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. Atoms are fitted to the electron density peaks. The model is then refined to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

Expected Structural Parameters:

| Parameter | Expected Value | Significance |

| C=C Bond Length | ~1.34 Å | Confirms the double bond character. |

| C-Br Bond Length | ~1.88 Å | Typical length for a C(sp²)-Br bond. |

| C-C Bond Length | ~1.50 Å | Confirms the single bond between sp² and sp³ carbons. |

| C-O Bond Length | ~1.43 Å | Typical length for a C(sp³)-O bond. |

| Br-C=C-Br Torsion Angle | ~180° | Definitive proof of the trans stereochemistry. |

| Planarity | C1-C2-C3-C4 backbone | The atoms of the C=C double bond and the atoms directly attached to them lie in the same plane. |

Conclusion

The has been rigorously established through a multi-faceted analytical approach. Mass spectrometry confirms the molecular formula and the presence of two bromine atoms through its characteristic 1:2:1 isotopic pattern. IR spectroscopy identifies the required hydroxyl and alkene functional groups. High-resolution NMR spectroscopy provides a definitive map of atomic connectivity and strongly supports the symmetrical trans configuration. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure, providing precise bond lengths and angles and unequivocally establishing the trans stereochemistry. This validated structural understanding is fundamental for researchers and drug development professionals who rely on this molecule as a versatile and predictable synthetic intermediate.

References

-

The Versatile Intermediate: Exploring Trans-2,3-Dibromo-2-butene-1,4-diol. (n.d.). LookChem. [Link]

-

2,3-Dibromo-2-butene-1,4-diol, (E)-. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

Sources

trans-2,3-Dibromo-2-butene-1,4-diol melting point

An In-Depth Technical Guide to the Physicochemical Characterization of trans-2,3-Dibromo-2-butene-1,4-diol, with a Focus on Melting Point Determination

Executive Summary

trans-2,3-Dibromo-2-butene-1,4-diol (CAS No. 3234-02-4) is a bifunctional halogenated organic compound of significant interest in various fields, including pharmaceutical synthesis, materials science, and electronics.[1][2][3][4] Its utility as a versatile chemical intermediate stems from the reactive bromine atoms and hydroxyl groups within its structure.[1] For researchers and drug development professionals, establishing the identity and purity of such a starting material is paramount to ensuring the reproducibility and success of subsequent synthetic steps.

The melting point is a fundamental thermodynamic property that serves as a critical quality attribute (CQA). It provides a rapid and cost-effective preliminary assessment of purity and confirms the identity of a crystalline solid. A sharp melting range that aligns with established literature values typically indicates a high degree of purity, whereas a depressed and broad melting range suggests the presence of impurities.

This guide provides a comprehensive technical overview of trans-2,3-Dibromo-2-butene-1,4-diol, focusing on the determination and interpretation of its melting point. It details a robust protocol for purification via recrystallization—a prerequisite for accurate measurement—and a standardized methodology for melting point analysis. The causality behind experimental choices is explained to provide field-proven insights for scientists, ensuring that the described protocols are self-validating systems for achieving reliable and accurate results.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for its proper handling, storage, and application in experimental work. trans-2,3-Dibromo-2-butene-1,4-diol presents as a white to light yellow crystalline solid under standard conditions.[1][2][5]

Table 1: Physicochemical Data for trans-2,3-Dibromo-2-butene-1,4-diol

| Property | Value | Source(s) |

| CAS Number | 3234-02-4 | [1][6][7] |

| Molecular Formula | C₄H₆Br₂O₂ | [1][6][8] |

| Molecular Weight | 245.90 g/mol | [1][6][8] |

| Appearance | White to light yellow solid/crystalline powder | [1][2][5][] |

| Melting Point | 112-116 °C | [1][8][] |

| Solubility | Soluble in ethanol; slightly soluble in dichloroethane; limited solubility in water. | [2][5][10] |

| Stability | Stable under normal conditions; incompatible with strong oxidizing agents. | [5][10] |

| IUPAC Name | (E)-2,3-dibromobut-2-ene-1,4-diol | [] |

The Significance of Melting Point in Synthesis and Drug Development

In the context of drug development and complex organic synthesis, the melting point is more than a simple physical constant; it is a cornerstone of material characterization.

-

Indicator of Purity: The presence of even minor impurities disrupts the crystal lattice of a solid, requiring less energy to overcome the intermolecular forces. This results in a melting point depression and a broadening of the melting range. For a synthetic intermediate like trans-2,3-Dibromo-2-butene-1,4-diol, confirming a sharp melting point within the accepted range (e.g., 112-116 °C) provides confidence in the material's suitability for subsequent, often sensitive, reaction steps.[1][8][]

-

Identification: While not definitive on its own, when combined with other analytical techniques (e.g., NMR, IR spectroscopy), the melting point is a powerful tool for confirming the identity of a synthesized compound against a known standard.

-

Polymorphism Screening: In pharmaceutical sciences, different crystalline forms (polymorphs) of an active pharmaceutical ingredient (API) can have different melting points, solubilities, and bioavailabilities. While this compound is an intermediate, understanding its solid-state behavior is crucial for process control.

Caption: The effect of impurities on a compound's crystal lattice and its melting point.

Synthesis and Purification: The Foundation for Accurate Measurement

The most common industrial synthesis of trans-2,3-Dibromo-2-butene-1,4-diol involves the bromination of 2-butyne-1,4-diol.[3][11] The reaction is typically performed in an aqueous medium where the product precipitates out of solution as it forms.[3] However, this crude product often contains residual reactants, byproducts, or occluded solvent, making purification essential before any analytical characterization.

Recrystallization is the gold standard for purifying crystalline solids. The process relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Caption: Workflow from synthesis to purified trans-2,3-Dibromo-2-butene-1,4-diol.

Experimental Protocol: Recrystallization

This protocol is adapted from established industrial methods and is designed to yield a high-purity product suitable for analysis.[11]

Objective: To purify crude trans-2,3-Dibromo-2-butene-1,4-diol by removing impurities.

Materials:

-

Crude trans-2,3-Dibromo-2-butene-1,4-diol

-

Absolute ethanol

-

Sodium sulfite (Na₂SO₃)

-

Activated carbon (optional, for color removal)

-

Erlenmeyer flasks, heating mantle, Buchner funnel, filter paper

Procedure:

-

Dissolution: In an appropriately sized Erlenmeyer flask, combine the crude product with absolute ethanol (approx. 0.65 to 1.0 mL of ethanol per gram of crude product).[11] Add a small amount of sodium sulfite (approx. 0.001 to 0.005 g per gram of crude product).

-

Causality: Ethanol is chosen as the solvent because the diol is highly soluble at elevated temperatures but less soluble at cooler temperatures. Sodium sulfite is a reducing agent used to quench any residual bromine, preventing unwanted side reactions.

-

-

Heating: Gently heat the mixture with stirring until the solid completely dissolves. If the solution is colored, add a small amount of activated carbon.[11]

-

Hot Filtration (if carbon was added): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon and any insoluble impurities.

-

Causality: This step must be performed quickly and with pre-warmed glassware to prevent premature crystallization of the product on the filter paper.

-

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath (or cool to 8-12 °C) to maximize crystal formation.[11]

-

Causality: Slow cooling promotes the formation of a more ordered, pure crystal lattice, effectively excluding impurities from being trapped within the crystals.

-

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities from their surface.

-

Drying: Dry the crystals under vacuum at a low temperature (e.g., 30-40 °C) until a constant weight is achieved.[11] The final product should be a fine white crystalline powder.[2][5]

Protocol for Accurate Melting Point Determination

Objective: To determine the melting range of purified trans-2,3-Dibromo-2-butene-1,4-diol using a digital melting point apparatus.

Materials:

-

Purified, dry trans-2,3-Dibromo-2-butene-1,4-diol

-

Capillary tubes (closed at one end)

-

Digital melting point apparatus (calibrated)

Procedure:

-

Sample Preparation: Ensure the crystalline sample is completely dry and free-flowing. If necessary, gently crush the crystals into a fine powder using a spatula or mortar and pestle.

-

Causality: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube, leading to a more accurate and sharper melting point reading.

-

-

Loading the Capillary: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface (or drop it down a long glass tube) to pack the sample tightly into the closed end. The packed sample height should be 2-3 mm.

-

Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-15 °C/min to find the approximate range.

-

Accurate Measurement: For the precise measurement, set the apparatus to heat rapidly to a temperature about 15-20 °C below the expected melting point (approx. 95 °C). Then, reduce the heating rate to 1-2 °C/min.

-

Causality: A slow heating rate ensures that the sample and the thermometer are in thermal equilibrium, allowing for the precise observation of the temperatures at which melting begins and ends.

-

-

Recording the Range: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid.

-

The result is reported as a range: T₁ - T₂.

-

Analysis and Interpretation of Results

-

Expected Result: For high-purity trans-2,3-Dibromo-2-butene-1,4-diol, the melting range should be narrow (typically ≤ 1 °C) and fall within the literature-reported range of 112-116 °C .[1][8][] Some sources specify narrower ranges such as 112-114 °C.[5][6][10]

-

Interpretation of Deviation:

-

Depressed and Broad Range (e.g., 108-113 °C): This is a classic indication of impurities. The sample should be re-purified using the protocol in Section 4.1.

-

Sharp Range Outside Literature Value: This could indicate a misidentified compound or the presence of a specific polymorph. Further analytical investigation (e.g., spectroscopy) would be required.

-

Applications and Relevance

The stringent purity requirements for trans-2,3-Dibromo-2-butene-1,4-diol are driven by its critical applications:

-

Pharmaceutical Synthesis: It serves as a key building block for various active pharmaceutical ingredients (APIs).[1] Impurities could lead to unwanted side products, reducing yield and complicating purification in later stages.

-

Electronics: It is used as a surfactant and activating agent in solder flux for surface mount technology, where it helps remove metal oxides and improve wettability.[4] Purity is essential for ensuring the reliability of soldered connections.

-

Materials Science: The compound is used as an intermediate for flame retardants and to synthesize specialty polyester resins and corrosion inhibitors.[2][3][6]

Safety and Handling

trans-2,3-Dibromo-2-butene-1,4-diol is an irritant and requires careful handling in a laboratory setting.

-

Hazards: The compound is irritating to the eyes, respiratory system, and skin.[2][10] Mutation data has been reported.[2] When heated to decomposition, it can emit toxic bromide vapors.[2]

-

Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

-

Storage: Store in a cool, dry place away from strong oxidizing agents in a tightly sealed container.[2][10]

References

- The Versatile Intermediate: Exploring Trans-2,3-Dibromo-2-butene-1,4-diol. (n.d.). Google Cloud.

- trans-2,3-Dibromo-2-butene-1,4-diol. (2024). ChemBK.

- trans-2,3-Dibromo-2-buten-1,4-diol. (n.d.). Molekula Ltd.

- trans-2,3-Dibromo-2-butene-1,4-diol 3234-02-4 wiki. (n.d.). Guidechem.

- trans-2,3-Dibromo-2-butene-1,4-diol 97%. (n.d.). Sigma-Aldrich.

- trans-2,3-Dibromo-2-butene-1,4-diol(3234-02-4). (n.d.). ChemicalBook.

- trans-2,3-Dibromo-2-butene-1,4-diol. (n.d.). TCI Chemicals.

- 2,3-Dibromo-2-butene-1,4-diol, (E)-. (n.d.).

- Rinse, J. (1972). Preparation of 2,3-dibromo-2-butene-1,4-diol. U.S.

- Zhang, W. (2007). Method for preparing 2,3-dibromo-2-butene-1,4-glycol.

- trans-2,3-Dibromo-2-butene-1,4-diol Chemical Properties,Uses,Production. (n.d.). ChemicalBook.

- 2,3-Dibromo-2-Butyne-1,4-Diol. (n.d.). Avenex Chemical Technologies LLP.

- (Z)-2,3-Dibromo-2-butene-1,4-diol. (n.d.).

- CAS 3234-02-4 trans-2,3-Dibromo-2-butene-1,4-diol. (n.d.). BOC Sciences.

Sources

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol - Google Patents [patents.google.com]

- 4. 2,3-Dibromo-2-Butyne-1,4-Diol – Avenex Chemical Technologies LLP [avenex.in]

- 5. trans-2,3-Dibromo-2-butene-1,4-diol | 3234-02-4 [chemicalbook.com]

- 6. trans-2,3-Dibromo-2-butene-1,4-diol 97 3234-02-4 [sigmaaldrich.com]

- 7. trans-2,3-Dibromo-2-butene-1,4-diol(3234-02-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. molekula.com [molekula.com]

- 10. chembk.com [chembk.com]

- 11. CN1303047C - Method for preparing 2,3-dibromo-2-butene-1,4-glycol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of trans-2,3-Dibromo-2-butene-1,4-diol in Organic Solvents

Introduction

In the landscape of synthetic chemistry, intermediates are the unsung heroes that enable the construction of complex molecular architectures. Among these, trans-2,3-Dibromo-2-butene-1,4-diol (CAS No. 3234-02-4) emerges as a particularly versatile building block.[1] Its unique bifunctional nature, featuring both vicinal dibromide and diol moieties, makes it a valuable precursor in the synthesis of pharmaceuticals, including potential antiviral and antimicrobial agents, as well as in the development of flame retardants and other specialty chemicals.[2]

The successful application of this intermediate in any synthetic route or formulation process is fundamentally governed by its behavior in solution. Understanding the solubility of trans-2,3-Dibromo-2-butene-1,4-diol is not merely an academic exercise; it is a critical parameter that dictates reaction kinetics, influences purification strategies such as crystallization, and is essential for formulation in drug development.[3] This guide provides a comprehensive analysis of the solubility profile of this compound, grounded in its molecular structure, and offers a robust experimental framework for its quantitative determination.

Molecular Structure and its Inherent Influence on Solubility

The solubility of a compound is a direct consequence of its molecular structure. The principle of "like dissolves like" serves as a reliable guide, indicating that substances with similar intermolecular forces are likely to be miscible.[4][5] In the case of trans-2,3-Dibromo-2-butene-1,4-diol, a fascinating interplay of polar and nonpolar characteristics dictates its solubility.

The molecule, a white to off-white crystalline solid with a melting point of approximately 112-114 °C, possesses several key features:[2][6]

-

Two Hydroxyl (-OH) Groups: These groups are highly polar and are capable of acting as both hydrogen bond donors and acceptors. This is the primary driver for the compound's solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMF, DMSO).[2][7]

-

Two Bromine Atoms: The bromine atoms are large and polarizable, contributing to van der Waals forces. Their presence increases the molecular weight (245.90 g/mol ) and adds a degree of hydrophobicity to the molecule.[1][8]

-

Alkene Backbone: The four-carbon backbone is inherently nonpolar.

This duality means the molecule is neither extremely polar nor entirely nonpolar. Its solubility is a balance between the hydrophilic character of the diol functionality and the more hydrophobic nature of the halogenated hydrocarbon backbone.

Quantitative and Qualitative Solubility Profile

A survey of available chemical literature and supplier data provides a foundational understanding of the compound's solubility. This information is summarized below. It is noteworthy that while some sources describe the compound as "water soluble," quantitative data indicates it is more accurately classified as sparingly or slightly soluble in water.[2][8]

| Solvent | Solvent Type | Reported Solubility | Reference(s) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | [8] |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Soluble | [2] |

| Methanol | Polar Protic | Soluble | [8] |

| Ethanol | Polar Protic | Soluble | [2] |

| Water | Polar Protic | Sparingly Soluble (1-5 g/100 mL at 21 °C) | [2][8] |

| Glacial Acetic Acid | Polar Protic | Sparingly Soluble | [8] |

| Dichloroethane | Chlorinated | Slightly Soluble | |

| Chloroform | Chlorinated | Very Slightly Soluble | [8] |

The data aligns with theoretical predictions. The compound exhibits its highest solubility in polar aprotic solvents like DMF and DMSO, which can effectively solvate the molecule without competing for hydrogen bonds as strongly as protic solvents. Good solubility in alcohols like methanol and ethanol is also expected due to favorable hydrogen bonding interactions with the diol groups.[2][8]

A Robust Experimental Protocol for Solubility Determination

For many applications, particularly in pharmaceutical development, precise quantitative solubility data is required. The following protocol, based on the well-established shake-flask method, provides a reliable and self-validating system for determining the equilibrium solubility of trans-2,3-Dibromo-2-butene-1,4-diol.[3]

Rationale for the Shake-Flask Method

This method is considered the "gold standard" for solubility measurement due to its directness and reliance on achieving a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This ensures the data is robust and reproducible.

Experimental Workflow

Step-by-Step Methodology

-

Preparation: To a series of glass vials, add an excess amount of solid trans-2,3-Dibromo-2-butene-1,4-diol. The presence of undissolved solid at the end of the experiment is the key visual confirmation that a saturated solution was achieved.[3] Add a precise, known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a shaking incubator or on an orbital shaker set to a constant temperature (e.g., 25 °C). Temperature control is critical, as solubility is highly temperature-dependent.[9] Agitate the vials for a predetermined period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium.

-

Equilibrium Validation (Self-Validating Step): To ensure that equilibrium has been reached, prepare multiple vials for each solvent and sample them at different time points (e.g., 24, 48, and 72 hours). The calculated solubility should be consistent across the later time points, indicating a plateau has been reached.

-

Phase Separation: Once equilibration is complete, remove the vials from the shaker and allow them to stand at the controlled temperature until the excess solid has fully settled. Alternatively, centrifuge the vials to accelerate phase separation.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant, taking extreme care not to disturb the solid sediment. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm pore size) to remove any microscopic particulates.

-